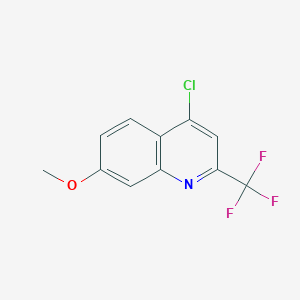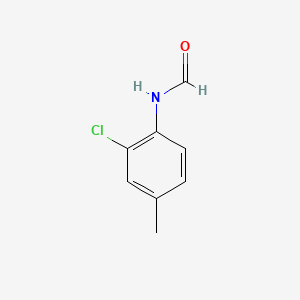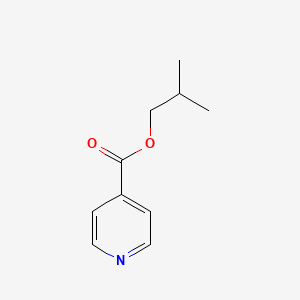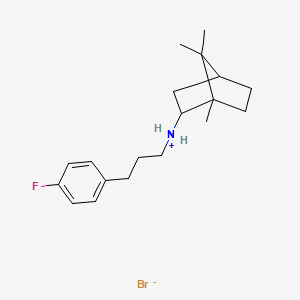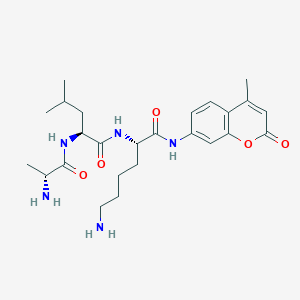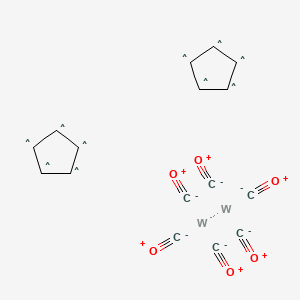
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- is an organometallic compound with the formula C12H15IrO2. This compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand and two carbonyl groups. It is commonly used in various catalytic processes due to its stability and reactivity .
Métodos De Preparación
The synthesis of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- typically involves the reaction of iridium complexes with substituted cyclopentadienes. One common method is the reaction of iridium hydroxides with cyclopentadienyl carbinols in the presence of a non-toxic base such as cesium carbonate (Cs2CO3). This reaction proceeds via beta-carbon eliminations to yield the desired cyclopentadienyl-metal complexes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form iridium(I) complexes.
Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- exerts its effects involves the coordination of the iridium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the transformation of substrates into desired products. The pentamethylcyclopentadienyl ligand stabilizes the iridium center, enhancing its reactivity and selectivity in catalytic processes .
Comparación Con Compuestos Similares
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- can be compared with other similar compounds, such as:
Rhodium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-: Similar in structure but with rhodium instead of iridium, this compound also exhibits catalytic properties but with different reactivity and selectivity profiles.
Cobalt, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-: Another similar compound with cobalt, which has distinct catalytic applications compared to iridium and rhodium analogs.
The uniqueness of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- lies in its high stability and reactivity, making it a valuable catalyst in various chemical transformations .
Propiedades
Número CAS |
32660-96-1 |
|---|---|
Fórmula molecular |
C12H15IrO2- |
Peso molecular |
383.46 g/mol |
Nombre IUPAC |
carbon monoxide;iridium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.2CO.Ir/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;;/q-1;;; |
Clave InChI |
ARRGSERPUWTXGO-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


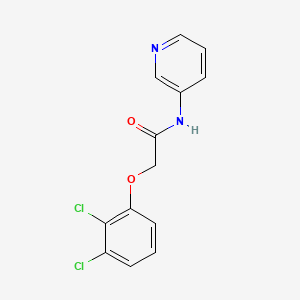
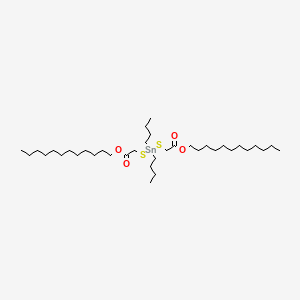
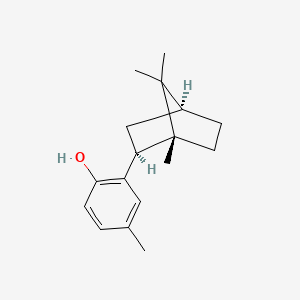
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)

